2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide
Overview
Description
Y 11 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Y 11 typically involves a series of chemical reactions that require precise conditions. One common method includes the use of a sol-gel process, where precursors are mixed and undergo hydrolysis and condensation reactions to form a gel-like network. This network is then dried and calcined to produce Y 11 in its desired form .
Industrial Production Methods
In industrial settings, Y 11 is often produced using large-scale chemical reactors that allow for controlled reaction conditions. The process may involve the use of high temperatures and pressures to ensure the complete conversion of reactants to the desired product. The industrial production methods are designed to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Y 11 undergoes various types of chemical reactions, including:
Oxidation: Y 11 can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: It can also be reduced using specific reducing agents to yield different products.
Substitution: Y 11 can participate in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving Y 11 include oxygen, hydrogen, and various acids and bases. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from the reactions of Y 11 depend on the specific type of reaction and the conditions under which it is carried out. For example, oxidation reactions may yield different oxides, while reduction reactions may produce various reduced forms of Y 11 .
Scientific Research Applications
Y 11 has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Y 11 is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: Y 11 is used in the production of advanced materials, such as ceramics and coatings, due to its unique properties
Mechanism of Action
The mechanism by which Y 11 exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, Y 11 may interact with cellular proteins and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which Y 11 is used .
Comparison with Similar Compounds
Y 11 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Yttrium Oxide (Y2O3): Known for its high dielectric constant and thermal stability, used in various technical applications.
Schiff-Base Ligands: These compounds have diverse applications in coordination chemistry and biomedical fields.
Compared to these compounds, Y 11 stands out due to its specific reactivity and stability, making it suitable for a broader range of applications.
Properties
IUPAC Name |
2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N4O.BrH/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12;/h13H,1-8H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPXFHNNLMCUPA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1C[N+](C2)(C3)CCO.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086639-59-9 | |
Record name | 1086639-59-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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